Cas no 1824201-35-5 (4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid)

4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a hydroxyl substituent on the phenylbutanoic acid backbone. The Boc group enhances stability, facilitating handling and storage, while the hydroxyl and carboxyl functionalities provide versatile reactivity for further synthetic modifications. This compound is particularly valuable in peptide synthesis and medicinal chemistry, where selective deprotection of the Boc group allows controlled elongation of peptide chains. Its structural features make it a useful intermediate for constructing complex molecules, including bioactive compounds and chiral building blocks. The presence of both polar and hydrophobic moieties also contributes to its solubility in a range of organic solvents.
4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid structure
1824201-35-5 structure
商品名:4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid
CAS番号:1824201-35-5
MF:C15H21NO5
メガワット:295.330944776535
CID:6323350
PubChem ID:21269194

4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid
    • 1824201-35-5
    • EN300-1877621
    • 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid
    • インチ: 1S/C15H21NO5/c1-15(2,3)21-14(20)16-13(11(17)9-12(18)19)10-7-5-4-6-8-10/h4-8,11,13,17H,9H2,1-3H3,(H,16,20)(H,18,19)
    • InChIKey: GDZQCMQJVJLGRE-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C1C=CC=CC=1)C(CC(=O)O)O)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 295.14197277g/mol
  • どういたいしつりょう: 295.14197277g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 7
  • 複雑さ: 358
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 95.9Ų

4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1877621-0.1g
4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid
1824201-35-5
0.1g
$930.0 2023-09-18
Enamine
EN300-1877621-1g
4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid
1824201-35-5
1g
$1057.0 2023-09-18
Enamine
EN300-1877621-1.0g
4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid
1824201-35-5
1g
$1057.0 2023-06-01
Enamine
EN300-1877621-0.5g
4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid
1824201-35-5
0.5g
$1014.0 2023-09-18
Enamine
EN300-1877621-10g
4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid
1824201-35-5
10g
$4545.0 2023-09-18
Enamine
EN300-1877621-5g
4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid
1824201-35-5
5g
$3065.0 2023-09-18
Enamine
EN300-1877621-10.0g
4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid
1824201-35-5
10g
$4545.0 2023-06-01
Enamine
EN300-1877621-2.5g
4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid
1824201-35-5
2.5g
$2071.0 2023-09-18
Enamine
EN300-1877621-0.05g
4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid
1824201-35-5
0.05g
$888.0 2023-09-18
Enamine
EN300-1877621-5.0g
4-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid
1824201-35-5
5g
$3065.0 2023-06-01

4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid 関連文献

4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acidに関する追加情報

Professional Introduction to 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic Acid (CAS No. 1824201-35-5)

4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid, with the CAS number 1824201-35-5, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a complex structure that includes both tert-butoxy and amino functional groups, plays a crucial role in the synthesis of various pharmacologically active molecules. Its unique chemical properties make it a valuable intermediate in the development of novel therapeutic agents.

The molecular structure of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid consists of a four-carbon backbone with hydroxyl and phenyl substituents, further modified by a tert-butoxycarbonyl (Boc) protecting group on the amino function. This configuration not only enhances the stability of the compound during synthetic processes but also allows for selective modifications at other reactive sites. The presence of both hydroxyl and amino groups provides multiple points for chemical manipulation, making it an versatile building block in medicinal chemistry.

In recent years, there has been growing interest in this compound due to its potential applications in the synthesis of peptide mimetics and other bioactive molecules. The Boc group, in particular, is widely used in peptide coupling reactions to protect the amino group from unwanted side reactions. This protection-deprotection strategy is essential for achieving high yields and purity in peptide synthesis, which is critical for pharmaceutical applications.

The phenyl substituent in 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid also contributes to its utility in drug development. Phenyl rings are common motifs in many biologically active compounds due to their ability to interact with biological targets through hydrophobic and π-stacking interactions. These interactions can enhance the binding affinity and selectivity of drug candidates, making them more effective in treating various diseases.

Recent studies have highlighted the role of this compound in the development of novel antibiotics and anti-inflammatory agents. The hydroxyl group can participate in hydrogen bonding interactions with biological targets, which is crucial for drug-receptor binding. Additionally, the Boc-protected amino group allows for controlled introduction of other functional groups, enabling the synthesis of complex molecules with tailored properties.

The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid typically involves multi-step organic reactions, including condensation, reduction, and protection-deprotection steps. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that the final product meets pharmaceutical standards. These methodologies often incorporate green chemistry principles to minimize waste and improve sustainability.

In conclusion, 4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-4-phenylbutanoic acid (CAS No. 1824201-35-5) is a highly valuable compound in pharmaceutical research and development. Its unique structural features and chemical properties make it an excellent intermediate for synthesizing a wide range of bioactive molecules. The ongoing research into its applications underscores its importance in advancing therapeutic strategies for various diseases.

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